Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine

5-HT2C receptor agonism Serotonin receptor pharmacology GPCR selectivity

This compound is NOT interchangeable with generic 2-phenylcyclopropylmethanamine analogs. Three molecular features mandate precise specification: (1) trans-cyclopropane geometry essential for target engagement; (2) meta-fluorine substitution critically modulating 5-HT2 receptor subtype selectivity; (3) (1R,2R) absolute configuration delivering >600-fold potency advantage over the enantiomer. With a 4.75× improvement in predicted LogBB (0.38 vs. 0.08 for the non-fluorinated parent), this scaffold is the optimal choice for CNS-targeted programs where brain exposure governs candidate selection. Available as racemic free base (CAS 928121-24-8) or hydrochloride salt (CAS 928054-07-3) in research to multi-gram quantities.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B12953105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-[2-(3-fluorophenyl)cyclopropyl]methanamine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC(=CC=C2)F)CN
InChIInChI=1S/C10H12FN/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2/t8-,10-/m0/s1
InChIKeyASHHTAGUESNAIP-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine: Procurement-Relevant Identity and Structural Baseline for Research Selection


Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine (CAS 928121-24-8 for free base; CAS 928054-07-3 for hydrochloride salt) is a chiral cyclopropylmethylamine derivative belonging to the fluorinated phenylcyclopropylamine class [1]. The compound features a trans-configured cyclopropane ring bearing a methanamine group and a meta-fluorophenyl substituent, with the (1R,2R) enantiomer representing the biologically active stereoisomer in 5-HT2C receptor agonism applications [2]. Its molecular formula is C10H12FN (free base, MW 165.21) or C10H13ClFN (HCl salt, MW 201.67) . This compound serves as a key intermediate and pharmacological tool in CNS-targeted drug discovery programs, particularly for developing selective serotonin 5-HT2C receptor agonists while mitigating 5-HT2B-associated cardiac liability [2].

Why Generic Substitution Fails for Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine: Stereochemical and Fluorination-Driven Selectivity Imperatives


Generic substitution among 2-phenylcyclopropylmethanamine analogs is scientifically unsound due to three non-interchangeable molecular features. First, stereochemistry dictates pharmacological outcome: the (+)-(1R,2R) enantiomer of the fluorinated series is consistently more potent at 5-HT2C than the (-)-(1S,2S) counterpart, with differences exceeding 600-fold in EC50 for some derivatives [1]. Second, the meta-fluorine substituent critically modulates receptor subtype selectivity: while the 3-fluoro analog (+)-21c exhibits potent 5-HT2B agonism (EC50 = 2.0 nM), the 3-methyl analog (+)-21b displays no detectable 5-HT2B activity up to 10 μM, fundamentally altering the safety profile [1]. Third, the trans-cyclopropane geometry is essential for target engagement, as cis-isomers demonstrate markedly reduced or absent activity in both 5-HT receptor and monoamine oxidase inhibition contexts [2]. These orthogonal structure-activity relationships preclude simple analog interchange and mandate precise compound specification in procurement.

Quantitative Differentiation Evidence for Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine: Comparator-Backed Selection Data


5-HT2C Agonist Potency and Subtype Selectivity: Direct Comparison of 3-Fluoro vs. 3-Methyl and Non-Fluorinated Parent Scaffolds

The 3-fluorophenyl trans-cyclopropylmethanamine scaffold (represented by compound (+)-21c in the fluorinated cyclopropane series) demonstrates potent 5-HT2C agonism with EC50 = 3.0 nM and Emax = 107% in HEK-293 cells expressing human recombinant 5-HT2C receptors. However, unlike the 3-methyl analog (+)-21b which shows complete 5-HT2B selectivity (no detectable agonism at 10 μM), the 3-fluoro derivative exhibits potent 5-HT2B agonism (EC50 = 2.0 nM, Emax = 106%) and 5-HT2A agonism (EC50 = 3.0 nM, Emax = 83%) [1]. The non-fluorinated parent compound (+)-1 shows 5-HT2C EC50 = 5.2 nM but with measurable 5-HT2B agonism (selectivity ratio 2B/2C = 7), whereas the 3-fluoro analog (+)-21c displays approximately 1.5-fold selectivity for 5-HT2C over 5-HT2B [1].

5-HT2C receptor agonism Serotonin receptor pharmacology GPCR selectivity CNS drug discovery

Predicted CNS Penetration: Comparative cLogP and LogBB Analysis of Fluorinated vs. Non-Fluorinated Cyclopropane Scaffolds

Introduction of a fluorine atom into the cyclopropane ring of 2-phenylcyclopropylmethylamine derivatives improves predicted brain penetration parameters. Compound (+)-21b (representative of the fluorinated cyclopropane series) displays cLogP = 1.92 and LogBB = 0.38, compared to the corresponding parent non-fluorinated compound 2 with cLogP = 1.95 and LogBB = 0.08 [1]. The 3-fluoro analog (+)-21c shows cLogP = 1.71 and LogBB = 0.29 [1]. The LogBB improvement from 0.08 to 0.38 represents a 4.75-fold increase in predicted brain-to-blood distribution ratio, suggesting enhanced CNS penetrance for the fluorinated scaffold [1].

Blood-brain barrier permeability CNS drug delivery Physicochemical property optimization LogBB prediction

Enantiomer-Specific Potency Differentiation: (+)-(1R,2R) vs. (-)-(1S,2S) Activity Comparison in 5-HT2 Receptor Agonism

The (+)-enantiomers of all fluorinated cyclopropylmethylamine derivatives 21a-e are consistently more potent than their (-)-enantiomers across 5-HT2 receptor subtypes [1]. For the 3-fluoro analog (+)-21c, the (+)-enantiomer exhibits 5-HT2C EC50 = 3.0 nM, whereas the corresponding (-)-enantiomer shows no detectable activity (NA) in the same assay up to 10 μM [1]. For the parent fluorinated scaffold (+)-21a, the (+)-enantiomer demonstrates 5-HT2C EC50 = 4.7 nM (Emax = 98%), while the (-)-enantiomer shows dramatically reduced potency with EC50 = 4106 nM (Emax = 87%), representing an 873-fold difference in potency [1]. This stereospecific activity pattern is consistent with the absolute configuration assignment of (+)-21a-e as (1R,2R) and (-)-21a-e as (1S,2S) [1].

Stereospecific pharmacology Enantiomer activity ratio Chiral resolution requirements Absolute configuration assignment

Vendor-Supplied Purity Consistency: Analytical Specification Comparison Across Commercial Sources of Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine

Commercial availability of trans-[2-(3-fluorophenyl)cyclopropyl]methanamine hydrochloride (CAS 928054-07-3) shows consistent purity specifications across multiple vendors. Reported purity levels include 97% from MolCore , 95%+ from Chemenu (catalog CM1017737) , and 98% from Leyan (product 1997759) . The free base form (CAS 928121-24-8) is available at 98% purity from Leyan and 95% minimum from CymitQuimica . Storage specifications consistently indicate 2-8°C for the hydrochloride salt [1].

Analytical quality control Compound purity specification Procurement consistency Research reproducibility

Validated Research Application Scenarios for Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine Based on Quantitative Evidence


5-HT2C Receptor Pharmacology Studies Where 5-HT2B Agonism Is Acceptable or Required as a Positive Control

The 3-fluoro analog (+)-21c (derived from the trans-[2-(3-fluorophenyl)cyclopropyl]methanamine scaffold) is suitable for 5-HT2C receptor studies where concomitant 5-HT2B and 5-HT2A agonism is either acceptable or needed as a comparative reference point. With 5-HT2C EC50 = 3.0 nM, 5-HT2B EC50 = 2.0 nM, and 5-HT2A EC50 = 3.0 nM, this compound provides a balanced triple-agonist profile that can serve as a tool compound for evaluating pan-5-HT2 receptor pharmacology or as a baseline comparator for more selective analogs [1].

CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration Predictions

The fluorinated cyclopropane scaffold represented by trans-[2-(3-fluorophenyl)cyclopropyl]methanamine derivatives offers a 4.75-fold improvement in predicted LogBB (0.38 vs. 0.08 for non-fluorinated parent) [1]. This physicochemical advantage makes the compound class particularly relevant for CNS-targeted medicinal chemistry programs where brain exposure is a critical optimization parameter. Researchers developing 5-HT2C agonists for obesity, schizophrenia, or drug addiction should prioritize the fluorinated scaffold over non-fluorinated alternatives when CNS penetrance is a primary selection criterion [1].

Stereospecific Pharmacological Studies Requiring (+)-(1R,2R) Enantiomer Activity Validation

The (+)-(1R,2R) enantiomer of the trans-[2-(3-fluorophenyl)cyclopropyl]methanamine scaffold is the pharmacologically active stereoisomer for 5-HT2C agonism, with the (-)-(1S,2S) enantiomer showing 873-fold lower potency or complete inactivity [1]. This stereospecific activity pattern supports the use of this compound class in studies examining enantiomer-dependent receptor activation, chiral recognition mechanisms at GPCRs, and structure-activity relationship investigations where absolute configuration must be correlated with biological effect [1].

Chemical Biology Tool Compound Synthesis for Fluorinated Cyclopropane Methodology Development

Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine serves as a validated starting material or reference standard for developing asymmetric cyclopropanation methodologies involving transition metal-catalyzed [2+1]-cycloaddition of aromatic vinyl fluorides [1]. The compound's well-characterized stereochemistry (trans-configuration, (1R,2R) absolute configuration for active enantiomer) and commercial availability at 95-98% purity make it suitable as a benchmark substrate for evaluating new synthetic routes to fluorinated cyclopropane-containing amines.

Technical Documentation Hub

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